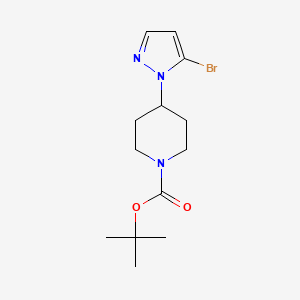

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine is a chemical compound with the molecular formula C13H20BrN3O2 and a molecular weight of 330.22 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Méthodes De Préparation

The synthesis of 1-Boc-4-(5-bromo-1-pyrazolyl)piperidine typically involves the reaction of 4-(5-bromo-1-pyrazolyl)piperidine with tert-butyl chloroformate (Boc-Cl) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation Reactions: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Applications De Recherche Scientifique

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mécanisme D'action

The mechanism of action of 1-Boc-4-(5-bromo-1-pyrazolyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .

Comparaison Avec Des Composés Similaires

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine can be compared with other similar compounds, such as:

1-Boc-4-bromopiperidine: This compound lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.

4-(4-bromo-1-pyrazolyl)piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but differs in the position of the bromine atom, which can affect its reactivity and applications.

The unique combination of the Boc-protected piperidine and the brominated pyrazole ring in this compound makes it a valuable compound in various research and industrial applications.

Activité Biologique

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives, featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-bromo-1-pyrazolyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications such as anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{16}BrN_{3}O, with a molecular weight of approximately 330.22 g/mol. The structural configuration allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have shown effectiveness against various cancer cell lines. Specifically, studies have demonstrated that pyrazole-containing compounds can inhibit cell proliferation in cancers such as breast (MDA-MB-231), liver (HepG2), and prostate cancers . The unique bromine substituent in this compound may enhance its reactivity and interaction with cancer-related biological targets.

Antimicrobial Properties

The antibacterial efficacy of pyrazole derivatives has been documented extensively. For instance, similar compounds have been tested against resistant strains of bacteria responsible for urinary tract infections (UTIs), showing promising results . The mechanism of action often involves disrupting bacterial cell wall biosynthesis or inhibiting specific enzymatic pathways critical for bacterial survival .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the pyrazole ring allows these compounds to modulate inflammatory pathways effectively. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. These studies reveal that modifications in the pyrazole ring or the piperidine structure can significantly influence activity. For example, substituting bromine with other halogens or functional groups may alter the compound's interaction with biological targets.

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 1-Boc-4-(5-chloro-1-pyrazolyl)methylpiperidine | Chlorine instead of bromine | Different reactivity due to halogen substitution |

| 1-Boc-4-(5-methyl-1-pyrazolyl)methylpiperidine | Methyl group instead of bromine | Alters electronic properties and sterics |

| 1-Boc-4-(5-phenyl-1-pyrazolyl)methylpiperidine | Phenyl substituent instead of bromine | Potential for different biological interactions |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential utility in addressing antibiotic resistance.

Propriétés

IUPAC Name |

tert-butyl 4-(5-bromopyrazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-8-5-10(6-9-16)17-11(14)4-7-15-17/h4,7,10H,5-6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJARXRVYEZJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.